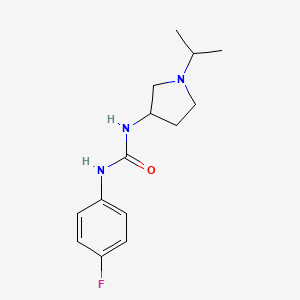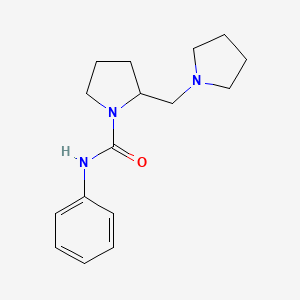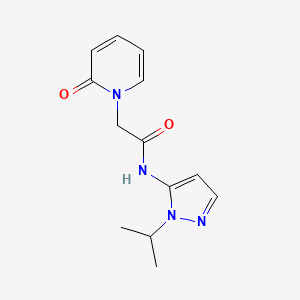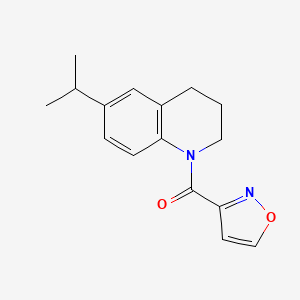![molecular formula C11H18F3NO4 B7528425 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is not yet fully understood. However, it is believed to act as a carbamate insecticide and acaricide, inhibiting the activity of acetylcholinesterase in insects and mites. 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has also been shown to have antifungal and antibacterial properties.
Biochemical and Physiological Effects:
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase in insects and mites, leading to paralysis and death. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is relatively inexpensive compared to other reagents used in scientific research. However, one of the major limitations of using 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate in scientific research. One potential application is in the development of new insecticides and acaricides for use in agriculture. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has potential applications in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Finally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate may have potential applications in the development of new pharmaceuticals for the treatment of various diseases.
Synthesemethoden
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate can be synthesized through a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with sodium hydride, followed by the reaction of the resulting product with carbon dioxide and propylene oxide. The final step involves the reaction of the intermediate product with isocyanate, resulting in the formation of 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various compounds, including carbamates and ureas. Additionally, 2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c12-11(13,14)8-19-10(16)15-4-2-5-17-7-9-3-1-6-18-9/h9H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODNXCYMDVSORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)

![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)



